1-Nitro-2-naphthaldehyde
Overview
Description
Synthesis Analysis
1-Nitro-2-naphthaldehyde can be synthesized through various methods, including the nitration of naphthalene derivatives. A novel synthesis pathway includes the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclisation to form naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, indicating the compound's versatility in forming complex heterocyclic structures (Paraskevi Supsana, P. Tsoungas, G. Varvounis, 2000).
Molecular Structure Analysis
The molecular structure of 1-Nitro-2-naphthaldehyde and its derivatives has been extensively studied to understand its reactivity and interaction patterns. Studies on nitroaniline derivatives of 2-oxo-1-naphthylideneamines have revealed insights into tautomeric equilibria influenced by nitro group introduction, highlighting the compound's structural versatility and its implications for molecular self-assembly and stabilization of various tautomers in solution and solid state (Z. Popović et al., 2004).
Chemical Reactions and Properties
1-Nitro-2-naphthaldehyde participates in numerous chemical reactions, forming a variety of heterocyclic compounds. For example, reactions with α-functionalized ketones yield 2-substituted naphtho[1,2-d][1,3]oxazoles, showcasing its reactivity towards synthesizing complex organic frameworks (N. Aljaar et al., 2013).
Physical Properties Analysis
The physical properties of 1-Nitro-2-naphthaldehyde, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material development. Research has focused on its photorearrangement mechanisms for applications in optical storage, demonstrating the compound's significant role in material science and photophysics (A. Dvornikov et al., 1998).
Scientific Research Applications
Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a related compound, is used as a building block for developing fluorescent chemosensors for cations, anions, and toxic species, with potential applications in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
Optical Storage Devices : 1-Nitro-2-naphthaldehyde's photorearrangement to nitroso acid is utilized in two-photon three-dimensional optical storage devices (Dvornikov et al., 1998).
Detection of Metal Ions : A new reagent derived from it, 2-hydroxy-3-nitrosonaphthalene-1-carbaldehyde, effectively determines metal ions, especially cobalt(II), in wastewater (Nurmukhammadov et al., 2014).
Pharmaceutical Applications : Novel cycloadducts like (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one have potential pharmaceutical applications (Kariuki et al., 2022).
Asymmetric Catalysis : L-prolinamides and (S)-1,1′-Bi-2-naphthol are used as organocatalysts in asymmetric Michael addition of aldehydes to nitroalkenes, yielding high yields and enantiomeric excesses (Naziroğlu et al., 2012).
Coordination Chemistry : The coordination behavior of 2-hydroxy-1-naphthaldehyde-N(4)-phenylthiosemicarbazone varies with geometry, affecting the formation of metal complexes (Prabhakaran et al., 2011).
Laser Flash Photolysis : Laser excitation of 3-nitro-7a,15-methanonaphtho[1',2':6,7][1,3]oxazepino[3,2-a]indole derivatives produces short-lived photogenerated species absorbing in the visible spectrum (Ragaitė et al., 2014).
Environmental Monitoring : An amine-functionalized conjugate material derived from it effectively detects and adsorbs ultra-trace levels of nitrite in wastewater, with high reusability (Awual et al., 2019).
Green Chemistry : Efficient and environmentally benign methods synthesize biologically active derivatives using 1-Nitro-2-naphthaldehyde and related compounds (Reddy et al., 2016).
properties
IUPAC Name |
1-nitronaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMHJNMEFIADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404435 | |
Record name | 1-Nitro-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-naphthaldehyde | |
CAS RN |
101327-84-8 | |
Record name | 1-Nitro-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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